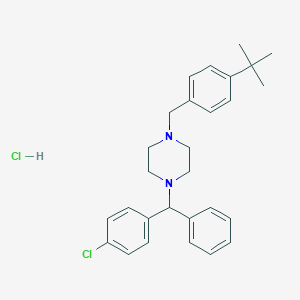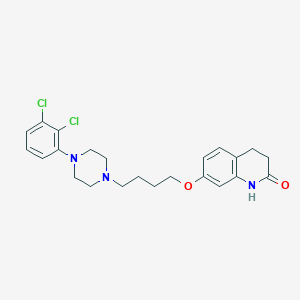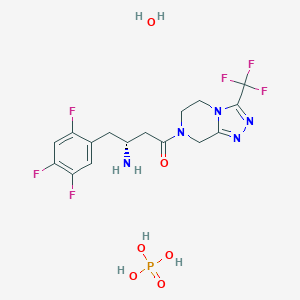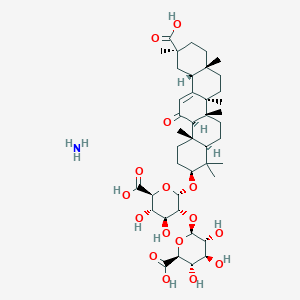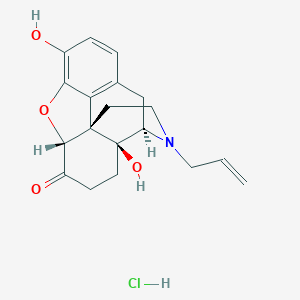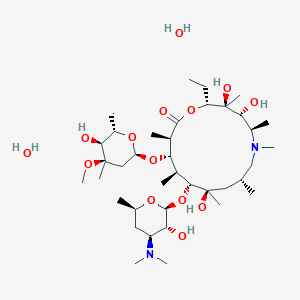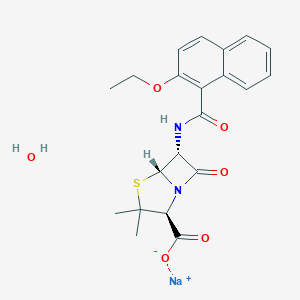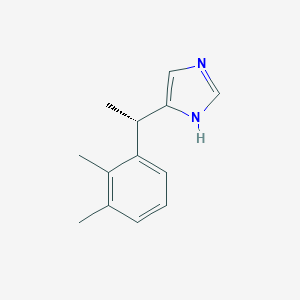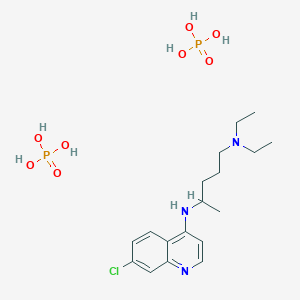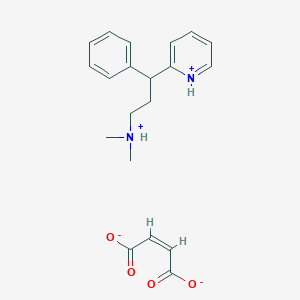
Penicilina G sódica
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Penicillin G sodium has a wide range of scientific research applications:
Chemistry: It is used as a standard antibiotic in various chemical assays and experiments.
Biology: Penicillin G sodium is used in cell culture studies to prevent bacterial contamination.
Medicine: It is extensively used in clinical settings to treat bacterial infections.
Industry: Penicillin G sodium is used in the dairy industry to treat mastitis in dairy cows.
Mecanismo De Acción
Target of Action
Penicillin G Sodium, also known as Benzylpenicillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for the antibiotic .
Mode of Action
Penicillin G Sodium interacts with its targets by binding to the PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins . It is also suggested that Penicillin G Sodium may interfere with an autolysin inhibitor .
Biochemical Pathways
The biosynthesis of Penicillin G Sodium starts with the condensation of three amino acids: cysteine, valine, and α-aminoadipic acid to form the tripeptide ACV . This reaction is catalyzed by the non-ribosomal peptide synthase ACVS . The biosynthesis is stimulated by 1,3-diaminopropane (1,3-DAP) and spermidine, which induce the transcription of pcbAB, pcbC, penDE, and laeA .
Pharmacokinetics
Penicillin G Sodium is typically administered intravenously or intramuscularly due to poor oral absorption . It has a protein binding of 60% and is metabolized in the liver . The elimination half-life is approximately 30 minutes, and it is excreted through the kidneys . In the presence of impaired renal function, the β-phase serum half-life of Penicillin G Sodium is prolonged .
Result of Action
The bactericidal activity of Penicillin G Sodium results from the inhibition of cell wall synthesis . This leads to cell lysis and the death of the bacteria . It is effective against most gram-positive bacteria and against gram-negative cocci .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Penicillin G Sodium. For instance, the presence of antibiotics in the environment can lead to the development of antibiotic-resistant bacterial strains . Furthermore, the pH, temperature, and presence of other substances can affect the stability and activity of the antibiotic .
Análisis Bioquímico
Biochemical Properties
Penicillin G Sodium acts by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs), inhibiting peptidoglycan chain cross-linking . This product is active against gram-positive and gram-negative bacteria .
Cellular Effects
The bactericidal activity of Penicillin G Sodium results from the inhibition of cell wall synthesis and is mediated through Penicillin G Sodium binding to penicillin-binding proteins (PBPs) . It is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, and cephalosporinases and extended spectrum beta-lactamases .
Molecular Mechanism
Penicillin G Sodium exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
It is known that Penicillin G Sodium is used parenterally when rapid and high concentrations of Penicillin G Sodium are required, as in the treatment of serious infections caused by organisms susceptible to Penicillin G Sodium .
Dosage Effects in Animal Models
The effects of Penicillin G Sodium vary with different dosages in animal models . For instance, Potassium Penicillin G contains approximately 1.7 mEq/million units of penicillin and should be administered IV with some caution, especially in the case of hyperkalemia .
Metabolic Pathways
Penicillin G Sodium is involved in the metabolic pathway of penicillin biosynthesis . The development of recombinant-DNA techniques has opened up the possibility of precise modifications in microbial metabolism for improved production of desirable chemical compounds .
Transport and Distribution
The transport and distribution of Penicillin G Sodium within cells and tissues are facilitated by bulk liquid membrane containing TBP in 3% iso-octanol and n-butyl acetate . Na2CO3 solution is used as the stripping phase .
Subcellular Localization
Penm, a protein involved in the biosynthesis of Penicillin G Sodium, transports isopenicillin N from the cytoplasm to peroxisomes .
Métodos De Preparación
Penicillin G sodium is typically prepared through fermentation processes involving the mold Penicillium chrysogenum. The fermentation broth is then subjected to extraction and purification processes to isolate the penicillin G. The isolated penicillin G is then converted to its sodium salt form by reacting it with sodium hydroxide . Industrial production methods involve large-scale fermentation and sophisticated purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Penicillin G sodium undergoes various chemical reactions, including:
Hydrolysis: Penicillin G sodium can be hydrolyzed by β-lactamases, leading to the formation of penicilloic acid.
Oxidation: It can be oxidized to form penicilloic acid derivatives.
Substitution: Penicillin G sodium can undergo substitution reactions with nucleophiles, leading to the formation of different penicillin derivatives.
Common reagents used in these reactions include β-lactamases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed from these reactions are penicilloic acid and its derivatives .
Comparación Con Compuestos Similares
Penicillin G sodium is often compared with other penicillin derivatives, such as:
Penicillin G potassium: Similar to penicillin G sodium but with potassium as the counterion.
Procaine penicillin G: A long-acting form of penicillin G used for intramuscular injections.
Benzathine penicillin G: Another long-acting form used for intramuscular injections.
Penicillin G sodium is unique due to its rapid onset of action and suitability for intravenous administration, making it ideal for treating severe infections .
Propiedades
Número CAS |
69-57-8 |
|---|---|
Fórmula molecular |
C16H18N2NaO4S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/t11-,12+,14-;/m1./s1 |
Clave InChI |
XFGIVHXZEANRAL-LQDWTQKMSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[Na+] |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na] |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.[Na] |
Densidad |
1.41 (NTP, 1992) - Denser than water; will sink |
melting_point |
408 to 414 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
69-57-8 1406-05-9 |
Descripción física |
Penicillin g, sodium salt is a white to slightly yellow crystalline powder with a faint odor. pH (10% solution) 5.5-7.5. (NTP, 1992) |
Pictogramas |
Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard |
Números CAS relacionados |
61-33-6 (Parent) |
Solubilidad |
50 to 100 mg/mL at 77 °F (NTP, 1992) |
Sinónimos |
Benpen Benzylpenicillin Benzylpenicillin Potassium Coliriocilina Crystapen Or-pen Parcillin Pekamin Pengesod Penibiot Penicilina G Llorente Penicillin G Penicillin G Jenapharm Penicillin G Potassium Penicillin G Sodium Penicillin Grünenthal Penilevel Peniroger Pfizerpen Sodiopen Sodipen Sodium Benzylpenicillin Sodium Penicillin Unicilina Ursopen Van-Pen-G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




